molecular formula C15H19BO3 B1528399 Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]- CAS No. 950691-39-1

Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]-

Cat. No.: B1528399
CAS No.: 950691-39-1
M. Wt: 258.12 g/mol
InChI Key: NUUMBGKGBBKYKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]- is a specialized organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid functional group attached to a benzofuran ring, which is further substituted with a cyclohexylmethyl group. The presence of the boronic acid group makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, borates, and various coupled products depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]- exerts its effects involves the formation of reversible covalent bonds with target molecules. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with palladium catalysts to form a new carbon-carbon bond . This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Vinylboronic acid
  • Catecholborane

Uniqueness

Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]- is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly effective in certain cross-coupling reactions where other boronic acids may not perform as well .

Properties

IUPAC Name

[5-(cyclohexylmethyl)-1-benzofuran-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BO3/c17-16(18)15-10-13-9-12(6-7-14(13)19-15)8-11-4-2-1-3-5-11/h6-7,9-11,17-18H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUMBGKGBBKYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(O1)C=CC(=C2)CC3CCCCC3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]-
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